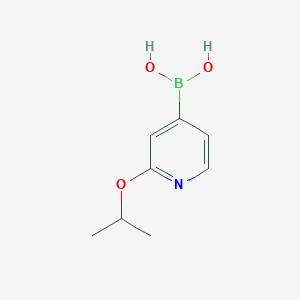

(2-Isopropoxypyridin-4-yl)boronic acid

Description

(2-Isopropoxypyridin-4-yl)boronic acid is a pyridinyl boronic acid derivative characterized by an isopropoxy substituent at the 2-position of the pyridine ring and a boronic acid group at the 4-position. Boronic acids are widely utilized in organic synthesis, drug discovery, and materials science due to their unique reactivity, particularly in forming reversible covalent bonds with diols and amines. The isopropoxy group confers distinct electronic and steric properties, influencing solubility, acidity (pKa), and biological interactions compared to other substituents like methyl, bromo, or hydroxy groups .

Properties

IUPAC Name |

(2-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOVGZGIPWHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246508 | |

| Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314239-18-3 | |

| Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314239-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxypyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron and an appropriate pyridine derivative under palladium catalysis. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of (2-Isopropoxypyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds using a copper catalyst.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., DMF or THF).

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and solvent (e.g., dichloromethane).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amino or alkoxy derivatives.

Oxidation: Phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2-Isopropoxypyridin-4-yl)boronic acid, have been investigated for their potential as anticancer agents. They function by inhibiting proteasomes and other enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes such as serine proteases and cysteine proteases, which play significant roles in various diseases, including cancer and inflammation. The boronic acid moiety interacts with the active site of these enzymes, providing a mechanism for therapeutic intervention .

Organic Synthesis

Cross-Coupling Reactions

(2-Isopropoxypyridin-4-yl)boronic acid is utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds and pharmaceuticals. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles .

Synthesis of Complex Molecules

The compound can serve as a building block in the synthesis of more complex organic molecules. For instance, it has been used to synthesize pyridine-based ligands that are important in coordination chemistry and catalysis . Its versatility allows chemists to modify the isopropoxy group or the pyridine ring to create tailored compounds for specific applications.

Materials Science

Polymer Chemistry

In materials science, (2-Isopropoxypyridin-4-yl)boronic acid has potential applications in the development of polymers and materials with specific electronic properties. Its ability to form stable complexes with various metals makes it suitable for creating conductive polymers or materials with enhanced mechanical properties .

Nanotechnology

Recent studies have explored the use of boronic acids in creating nanomaterials. The unique properties of (2-Isopropoxypyridin-4-yl)boronic acid allow it to be integrated into nanostructures that can be used for drug delivery systems or as catalysts in chemical reactions at the nanoscale .

Case Studies

Mechanism of Action

The mechanism of action of (2-Isopropoxypyridin-4-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. In biological systems, this often involves the formation of reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The boronic acid moiety interacts with hydroxyl or amino groups, forming stable complexes that disrupt normal enzymatic function .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Differences

Pyridinyl boronic acids vary significantly based on substituent position and nature. Key structural analogs include:

The isopropoxy group in (2-Isopropoxypyridin-4-yl)boronic acid introduces steric bulk and electron-donating effects, raising pKa compared to bromo analogs but lowering it relative to phenylboronic acid. This balance enhances stability in aqueous media while retaining reactivity toward diols .

Acidity (pKa) and Reactivity

pKa governs boronic acid reactivity, particularly in forming boronate esters. Key comparisons:

The isopropoxy group’s electron-donating nature stabilizes the boronate form, making the compound more effective in neutral environments compared to phenylboronic acid .

Anticancer Effects:

- (6-Hydroxynaphthalen-2-yl)boronic acid exhibits sub-µM cytotoxicity in triple-negative breast cancer (4T1 cells).

- Comparison : The isopropoxy derivative’s bulky substituent may reduce membrane permeability compared to planar hydroxynaphthalenyl analogs, but its pyridine ring could enhance target specificity (e.g., proteasome inhibition).

Antifungal Activity:

Biological Activity

(2-Isopropoxypyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14BNO3

CAS Number: 1692-15-5

Molecular Weight: 221.04 g/mol

Log P (octanol-water partition coefficient): -0.24 to -1.39 (indicating moderate hydrophilicity) .

Boronic acids, including (2-Isopropoxypyridin-4-yl)boronic acid, are known to interact with various biological targets. They can inhibit enzymes such as serine proteases and are involved in the modulation of signaling pathways related to cancer and diabetes . The interaction with insulin has been particularly noted, where boronic acids can stabilize insulin and enhance its activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2-Isopropoxypyridin-4-yl)boronic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating significant potency .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| 4T1 Breast Cancer | 0.1969 | Cytotoxicity |

| C2C12 Myoblasts | 0.2251 | Slight decrease in cell number |

The selectivity of (2-Isopropoxypyridin-4-yl)boronic acid for cancer cells over non-cancerous cells suggests a targeted mechanism that could minimize side effects in therapeutic applications .

Antitubercular Activity

In addition to its anticancer properties, (2-Isopropoxypyridin-4-yl)boronic acid has shown promising results against Mycobacterium tuberculosis. Compounds derived from this structure have been tested for their ability to inhibit bacterial growth, with some derivatives demonstrating significant activity at low concentrations .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the effects of various boronic acid derivatives on cell viability across different cancer cell lines. The findings indicated that (2-Isopropoxypyridin-4-yl)boronic acid was particularly effective against breast cancer models, supporting its potential as a therapeutic agent .

- Insulin Interaction Studies : Computational models have been developed to study the interaction between boronic acids and insulin. These studies suggest that (2-Isopropoxypyridin-4-yl)boronic acid could enhance insulin stability and bioactivity, making it a candidate for diabetes treatment .

Q & A

Q. What are the most efficient synthetic methodologies for (2-Isopropoxypyridin-4-yl)boronic acid, and how can purity challenges be addressed?

Boronic acids are often synthesized via Miyaura borylation or transition-metal-catalyzed cross-coupling. However, purification is challenging due to their sensitivity to hydrolysis. To improve purity, automated IMCR (Iterative Multiple Component Reaction) workflows enable rapid screening of boronic acid building blocks, reducing side reactions . Prodrug strategies, such as esterification, can stabilize intermediates during synthesis . Post-synthesis, HPLC with UV/vis detection (e.g., using rhodamine-derived boronic acid receptors) ensures isolation of high-purity products (>98%) .

Q. Which analytical techniques are most reliable for quantifying trace impurities in boronic acid derivatives?

Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves sensitivity down to 1 ppm for genotoxic boronic acid impurities (e.g., carboxy/methyl phenyl boronic acids). Validation parameters (linearity, LOQ, accuracy) should align with ICH guidelines . For structural confirmation, surface plasmon resonance (SPR) spectroscopy can monitor boronic acid-diol interactions in real time, with dissociation constants (Kd) calculated using Langmuir binding models .

Q. How are boronic acids utilized in glycoprotein or saccharide recognition studies?

Boronic acids bind reversibly to 1,2- or 1,3-diols via ester formation, enabling applications in glycoprotein capture (e.g., RNAse B) or glucose sensing. Immobilization on carboxymethyl dextran-coated substrates (SPR) or conjugation to polymers (e.g., poly(3-acrylamidophenylboronic acid)) enhances selectivity for terminal saccharides . Buffer optimization (e.g., borate at pH 8.5) minimizes non-specific interactions with non-glycosylated proteins .

Advanced Research Questions

Q. How can non-specific secondary interactions be mitigated in boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or ionic) reduce selectivity. Computational docking studies identify competing binding sites, while buffer additives (e.g., 0.1% Tween-20) suppress aggregation. Comparative SPR analysis between glycosylated (RNAse B) and non-glycosylated (RNAse A) proteins quantifies specificity . Adjusting ionic strength (e.g., 150 mM NaCl) further reduces false positives .

Q. What strategies enable photoresponsive control of boronic acid-diol equilibria for dynamic materials?

Azobenzene-boronic acid conjugates exhibit reversible E/Z isomerization under visible light. Z-isomers enhance diol binding affinity (20-fold increase for 2,6-dimethoxy derivatives), enabling light-tunable hydrogels. Red light (620 nm) stabilizes the Z isomer, increasing crosslinking density and hydrogel stiffness . Competition assays with nitrocatechol confirm wavelength-dependent binding .

Q. How do structural modifications of boronic acid derivatives influence anticancer activity?

Substitution of hydroxyl groups with boronic acid in combretastatin analogs (e.g., cis-stilbenes) enhances tubulin polymerization inhibition (IC50 = 21–22 µM) and apoptosis induction (Jurkat cells, >10⁻⁸ M). Comparative COMPARE analysis (39 cancer cell lines) reveals distinct mechanisms vs. non-boronated analogs . Heterocyclic arylidene boronic acids show glioblastoma cytotoxicity via ROS generation, validated via MTT and flow cytometry .

Q. What structural features of boronic acids correlate with thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) under nitrogen identifies degradation onset temperatures (Td). Aromatic boronic acids with electron-withdrawing groups (e.g., Cl) exhibit higher Td (>250°C) due to reduced oxidative degradation. Halogen-free derivatives with multiple boronic acid moieties show synergistic char formation, reducing peak heat release rates (pHRR) in polymer composites .

Q. How can contradictions in boronic acid drug efficacy data be resolved?

Discrepancies between in vitro and in vivo activity often arise from bioavailability differences. Comparative pharmacokinetic studies (plasma half-life, tissue distribution) and molecular dynamics simulations (e.g., proteasome binding for bortezomib analogs) clarify structure-activity relationships . Isozyme-specific inhibition assays (e.g., β5 vs. β1 proteasome subunits) further validate selectivity .

Q. What methodologies enable boronic acid integration into dynamic covalent hydrogels?

Star polymers with boronic acid termini form pH-responsive networks via boroxine crosslinks. Under neutral conditions, boroxine formation increases hydrogel rigidity (storage modulus >10 kPa). Glucose addition disrupts crosslinks, enabling drug release. Rheology and swelling ratio measurements quantify reversibility .

Q. How are mutagenicity risks assessed for boronic acid impurities in pharmaceuticals?

Computational structure-activity relationship (SAR) models (e.g., Derek Nexus) predict mutagenicity alerts. Experimental validation via Ames testing (TA98 strain) and LC-MS/MS quantification at sub-ppm levels ensures compliance with ICH M7 guidelines. For example, carboxy phenyl boronic acid is controlled at <1 ppm in lumacaftor APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.